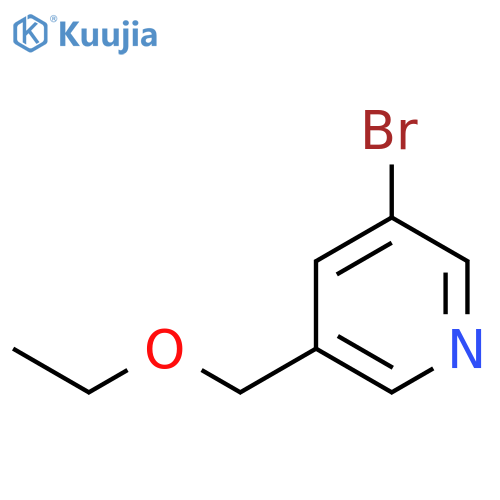Cas no 723281-63-8 (3-Bromo-5-(ethoxymethyl)pyridine)

723281-63-8 structure
商品名:3-Bromo-5-(ethoxymethyl)pyridine
CAS番号:723281-63-8
MF:C8H10BrNO
メガワット:216.07510137558
MDL:MFCD22056769
CID:1754403
PubChem ID:21984346
3-Bromo-5-(ethoxymethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 3-bromo-5-(ethoxymethyl)-
- 3-Bromo-5-(ethoxymethyl)pyridine
- 3-bromo-5-ethoxymethylpyridine
- CS-0194995
- GEVSZPZCBIDGTA-UHFFFAOYSA-N
- MFCD22056769
- AKOS027282661
- SCHEMBL3753652
- 723281-63-8
- E92145
-
- MDL: MFCD22056769
- インチ: InChI=1S/C8H10BrNO/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3
- InChIKey: GEVSZPZCBIDGTA-UHFFFAOYSA-N
- ほほえんだ: CCOCC1=CC(=CN=C1)Br
計算された属性
- せいみつぶんしりょう: 214.99458g/mol
- どういたいしつりょう: 214.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Bromo-5-(ethoxymethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B993600-5g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 5g |
$ 65.00 | 2022-06-06 | ||
| Matrix Scientific | 206154-25g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 25g |
$3836.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265665-1g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 95+% | 1g |
¥1667.00 | 2024-05-02 | |
| A2B Chem LLC | AX16426-250mg |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 97% | 250mg |
$120.00 | 2024-04-19 | |
| Aaron | AR01DO7Q-1g |
Pyridine, 3-bromo-5-(ethoxymethyl)- |
723281-63-8 | 95% | 1g |
$268.00 | 2025-02-12 | |
| TRC | B993600-2.5g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 2.5g |
$ 50.00 | 2022-06-06 | ||
| Matrix Scientific | 206154-1g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 1g |
$876.00 | 2023-09-07 | ||
| A2B Chem LLC | AX16426-5g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 97% | 5g |
$643.00 | 2024-04-19 | |
| A2B Chem LLC | AX16426-500mg |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 97% | 500mg |
$157.00 | 2024-04-19 | |
| TRC | B993600-25g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 25g |
$ 80.00 | 2022-06-06 |
3-Bromo-5-(ethoxymethyl)pyridine 関連文献
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
723281-63-8 (3-Bromo-5-(ethoxymethyl)pyridine) 関連製品
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2039-76-1(3-Acetylphenanthrene)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
